molecular formula C16H14N4O3S B4909355 5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B4909355
M. Wt: 342.4 g/mol
InChI Key: ZDYLFPUYWGFSMF-UHFFFAOYSA-N
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Description

“5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” typically involves multi-step organic reactions. The starting materials often include 4-nitrobenzaldehyde, 2-thienylmethylamine, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. The reaction conditions may involve condensation reactions, cyclization, and subsequent purification steps.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienylmethyl and nitrophenyl groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation might produce various oxidized forms of the thienylmethyl group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

The biological applications of this compound may include its use as a probe or ligand in biochemical assays. Its interactions with biological macromolecules can be studied to understand its potential as a therapeutic agent.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Pyrazolones are known for their anti-inflammatory, analgesic, and antipyretic activities, and this compound may exhibit similar effects.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers or dyes. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylpyrazolone: Shares the nitrophenyl and pyrazolone moieties.

    Thienylmethylpyrazolone: Contains the thienylmethyl and pyrazolone groups.

    Methylpyrazolone: A simpler analog with only the methyl and pyrazolone groups.

Uniqueness

The uniqueness of “5-METHYL-2-(4-NITROPHENYL)-4-{(E)-1-[(2-THIENYLMETHYL)AMINO]METHYLIDENE}-2,4-DIHYDRO-3H-PYRAZOL-3-ONE” lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-(thiophen-2-ylmethyliminomethyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-11-15(10-17-9-14-3-2-8-24-14)16(21)19(18-11)12-4-6-13(7-5-12)20(22)23/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYLFPUYWGFSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C=NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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